
N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a pyrrole ring, which is a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzamide group could be involved in hydrogen bonding, while the pyrrole ring could participate in π-π stacking interactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of benzamides and pyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzamides generally have high melting points and are usually solid at room temperature .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide derivatives exhibit significant antitumor properties. For instance, studies on cyclopropylpyrroloindole antibiotics, which share structural similarities, have shown that these compounds can form covalent DNA cross-links in tumor cells, suggesting a mechanism for their cytotoxic activity (Składanowski, Koba, & Konopa, 2001). Additionally, benzothiazole derivatives designed from similar structural frameworks have demonstrated excellent in vivo inhibitory effects on tumor growth, highlighting their potential as potent antitumor agents (Yoshida et al., 2005).
Anti-inflammatory and Immunomodulatory Potential
Compounds like roflumilast, which is a potent and selective phosphodiesterase 4 (PDE4) inhibitor and shares a benzamide moiety, have shown significant anti-inflammatory and immunomodulatory effects in vitro. Such compounds inhibit PDE4 activity from human neutrophils and demonstrate potential in the treatment of chronic inflammatory disorders like asthma and chronic obstructive pulmonary disease (Hatzelmann & Schudt, 2001).
Chemical Sensing Applications
Benzamide derivatives have also been explored for their chemical sensing capabilities. A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and shown to exhibit colorimetric sensing behavior for fluoride anions. This sensing is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, making them useful for the naked-eye detection of fluoride in solutions (Younes et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopropyl-2,6-difluoro-N-[(1-methylpyrrol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O/c1-19-9-3-4-12(19)10-20(11-7-8-11)16(21)15-13(17)5-2-6-14(15)18/h2-6,9,11H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRAFFXHMZZYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,6-difluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

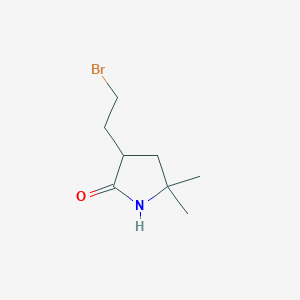
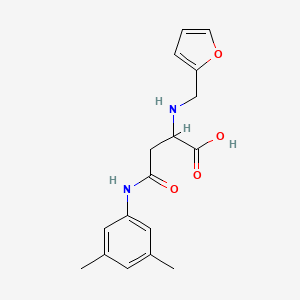
![3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2670837.png)
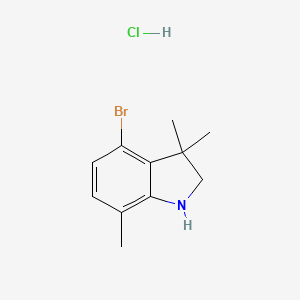
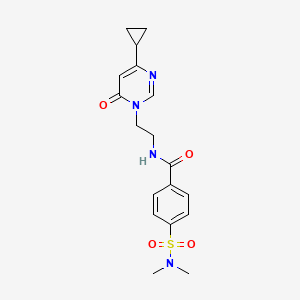
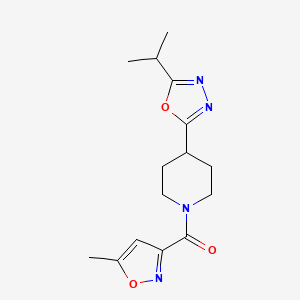
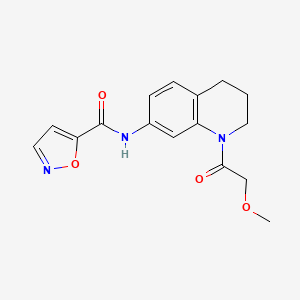
![4-[(1S)-1-Aminoethyl]-3-fluorophenol;hydrochloride](/img/structure/B2670845.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670847.png)
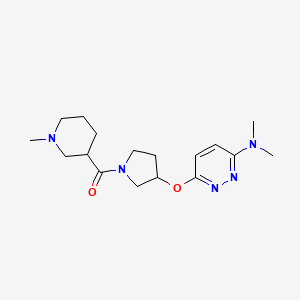
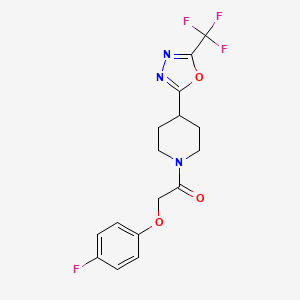
![N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2670852.png)
![2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2670855.png)